Lysopine
Description
Lysopine (C₉H₁₈N₂O₄) is an opine, a class of compounds synthesized in plant crown gall tumors induced by Agrobacterium tumefaciens. It belongs to the N(2)-(1-carboxyethyl)-amino acid family, derived from the condensation of L-lysine with pyruvate via this compound dehydrogenase (LpDH) . This compound serves as a nutrient source for the infecting bacteria, facilitating tumor proliferation . Structurally, it features a lysine backbone modified by a carboxyethyl group at the ε-amino position .
Properties
CAS No. |
34522-31-1 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(1R)-1-carboxyethyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-6(8(12)13)11-7(9(14)15)4-2-3-5-10/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6-,7+/m1/s1 |
InChI Key |
ZZYYVZYAZCMNPG-RQJHMYQMSA-N |
SMILES |
CC(C(=O)O)NC(CCCCN)C(=O)O |
Isomeric SMILES |
C[C@H](C(=O)[O-])[NH2+][C@@H](CCCC[NH3+])C(=O)[O-] |
Canonical SMILES |
CC(C(=O)[O-])[NH2+]C(CCCC[NH3+])C(=O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
34522-31-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
lysopine lysopine, (D-Lys)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
This compound and other opines share a conserved carboxyethyl modification but differ in their amino acid precursors (Table 1):
| Opine | Molecular Formula | Precursor Amino Acid | Bacterial Utilization |
|---|---|---|---|
| This compound | C₉H₁₈N₂O₄ | L-Lysine | A. tumefaciens (octopine strains) |
| Octopine | C₈H₁₈N₄O₄ | L-Arginine | A. tumefaciens (octopine strains) |
| Histopine | C₉H₁₆N₄O₄ | L-Histidine | A. tumefaciens (octopine strains) |
| Octopinic Acid | C₇H₁₄N₂O₄ | L-Ornithine | A. tumefaciens (octopine strains) |
| Nopaline | C₁₀H₁₉N₃O₅ | L-Arginine + α-KG* | A. tumefaciens (nopaline strains) |
| Methiopine | C₆H₁₄N₂O₄S | L-Methionine | A. tumefaciens (specific strains) |
Functional Roles and Bacterial Utilization
Opines act as carbon and nitrogen sources for A. tumefaciens:
- Transport : this compound, octopine, and octopinic acid share a single inducible permease in A. tumefaciens, with Km values indicating similar binding affinities (~5–10 μM) .
- Metabolism: this compound is catabolized by LpDH in bacteria, whereas nopaline is processed via nopaline dehydrogenase .
- Tumor Promotion: this compound, octopine, and nopaline enhance crown gall tumor growth by upregulating bacterial colonization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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